molecular formula C9H9BrO2 B14907144 2-Bromo-6-methoxy-3-methylbenzaldehyde

2-Bromo-6-methoxy-3-methylbenzaldehyde

Cat. No.: B14907144
M. Wt: 229.07 g/mol
InChI Key: ZOMWPKYCBGRZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-methoxy-3-methylbenzaldehyde is a halogenated aromatic aldehyde of significant interest in organic and medicinal chemistry research. This compound serves as a versatile specialty organic building block in multi-step synthetic pathways. Its molecular structure incorporates both an aldehyde group and a bromine atom on the aromatic ring, which is further modified with methoxy and methyl substituents. This specific arrangement provides distinct steric and electronic properties, guiding its reactivity and making it a valuable intermediate for constructing more complex chemical architectures. [1] [7] The aldehyde functionality is a key reactive site, readily participating in condensation reactions, such as the formation of imines (Schiff bases) with amino groups, and serving as a substrate for nucleophilic addition or reduction reactions. The bromine atom offers a handle for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the formation of new carbon-carbon bonds and the introduction of diverse structural motifs. As a class, aromatic aldehydes are widely used as fragrances and flavoring substances, and are crucial precursors for industrial applications, making understanding their reactivity a key research area. [3] [7] Research Applications: This compound is primarily utilized as a key synthetic intermediate in the design and synthesis of potential pharmacologically active compounds. Derivatives of halogenated benzaldehydes are explored for various biological activities, including antimicrobial properties. Furthermore, it can be used in biochemical research to investigate enzyme interactions and metabolic pathways, acting as a substrate or inhibitor to elucidate biological mechanisms. [7] ATTENTION: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. [6] [7]

Properties

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

2-bromo-6-methoxy-3-methylbenzaldehyde

InChI

InChI=1S/C9H9BrO2/c1-6-3-4-8(12-2)7(5-11)9(6)10/h3-5H,1-2H3

InChI Key

ZOMWPKYCBGRZLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC)C=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxy-3-methylbenzaldehyde typically involves the bromination of 6-methoxy-3-methylbenzaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-methoxy-3-methylbenzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: It is used in the manufacture of dyes, fragrances, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxy-3-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The bromine atom and methoxy group contribute to the compound’s reactivity and specificity in biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
2-Bromo-6-methoxy-3-methylbenzaldehyde Br (2), OMe (6), Me (3) C₉H₉BrO₂ 229.07* Intermediate for cross-coupling reactions
2-Bromo-3-fluorobenzaldehyde Br (2), F (3) C₇H₄BrFO 203.01 Higher electrophilicity due to fluorine; used in fluorinated drug synthesis
6-Bromo-2-hydroxy-3-methoxybenzaldehyde Br (6), OH (2), OMe (3) C₈H₇BrO₃ 231.04 Enhanced hydrogen bonding (OH group); antioxidant applications
2-Bromo-3-chloro-6-fluoro-4-methyl-benzaldehyde Br (2), Cl (3), F (6), Me (4) C₈H₅BrClFO 251.48 Multi-halogenated; potential pesticide precursor
2-Bromo-3-hydroxy-4-methoxybenzaldehyde Br (2), OH (3), OMe (4) C₈H₇BrO₃ 231.04 Chelating properties for metal coordination

*Estimated molecular weight based on standard atomic masses.

Physicochemical Properties

  • Solubility : The methyl group in this compound enhances lipophilicity compared to hydroxyl-containing analogs like 6-Bromo-2-hydroxy-3-methoxybenzaldehyde, which is more water-soluble due to hydrogen bonding .
  • Stability : Halogenated derivatives such as 2-Bromo-3-chloro-6-fluoro-4-methyl-benzaldehyde exhibit lower thermal stability due to steric strain from multiple substituents .

Biological Activity

2-Bromo-6-methoxy-3-methylbenzaldehyde, a compound with the molecular formula C9H9BrO2C_9H_9BrO_2, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including enzyme inhibition, therapeutic applications, and relevant case studies.

  • Molecular Weight : 199.05 g/mol
  • CAS Number : 109179-31-9
  • Molecular Structure : The compound features a bromine atom and a methoxy group on a methyl-substituted benzaldehyde ring, which influences its reactivity and biological interactions.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been identified as a modulator of Apoptosis Signal-regulating Kinase 1 (ASK1), which plays a critical role in various cellular processes including apoptosis, inflammation, and oxidative stress responses. The modulation of ASK1 activity has implications for treating several diseases such as:

  • Neurodegenerative Diseases : By inhibiting ASK1, the compound may help prevent neuronal cell death.
  • Cardiovascular Diseases : ASK1 inhibitors are being explored for their potential to mitigate heart-related conditions.
  • Inflammatory Disorders : The compound's ability to regulate inflammatory responses suggests its utility in treating autoimmune diseases.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Its solubility and stability under physiological conditions enhance its potential as a therapeutic agent.

Case Study 1: ASK1 Modulation

A study detailed in patent literature demonstrated that this compound effectively modulates ASK1 activity in vitro. The results suggested that this modulation could lead to decreased apoptosis in neuronal cells exposed to oxidative stress, highlighting its neuroprotective potential .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. It was found to reduce the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential role in managing inflammatory diseases .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameCAS NumberBiological ActivityNotes
This compound109179-31-9ASK1 inhibitor; anti-inflammatoryPotential neuroprotective effects
2-Bromo-3-methylbenzaldehyde109179-31-9Moderate cytotoxicityLess potent than 2-Bromo-6...
5-Bromo-2-hydroxy-3-methylbenzaldehyde145742-37-6Antimicrobial propertiesDifferent substitution pattern

Q & A

Q. How do steric and electronic effects of substituents in this compound influence its participation in cross-coupling reactions?

  • Methodological Answer : The methyl group introduces steric hindrance, potentially slowing transmetallation in Suzuki couplings. Electronic effects from the methoxy group can activate the ring for oxidative addition. Optimize catalyst systems (e.g., Pd(PPh₃)₄ with bulky ligands) to enhance yield .

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